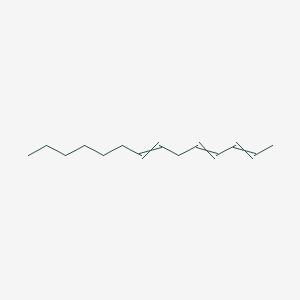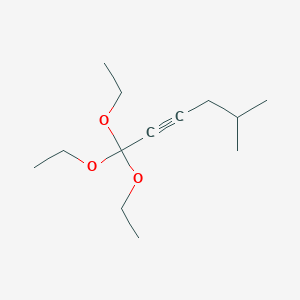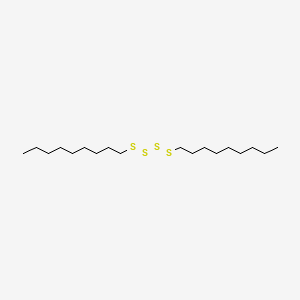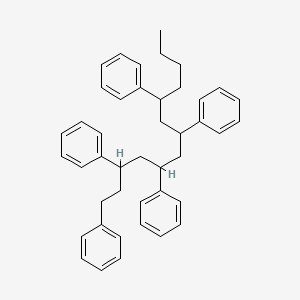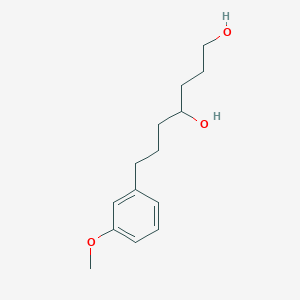
7-(3-Methoxyphenyl)heptane-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-Methoxyphenyl)heptane-1,4-diol is an organic compound with the molecular formula C14H22O3 It features a heptane backbone with a methoxyphenyl group attached to the third carbon and hydroxyl groups on the first and fourth carbons
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Methoxyphenyl)heptane-1,4-diol typically involves multi-step organic reactions. One common method starts with the alkylation of 3-methoxybenzene with a suitable heptane derivative. This is followed by selective hydroxylation at the first and fourth positions of the heptane chain. The reaction conditions often require the use of strong bases, such as sodium hydride, and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-(3-Methoxyphenyl)heptane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 7-(3-methoxyphenyl)heptane-1,4-dione, while reduction can produce this compound.
Scientific Research Applications
Chemistry
In chemistry, 7-(3-Methoxyphenyl)heptane-1,4-diol is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential effects on cellular processes. Its hydroxyl groups can interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may have applications in treating certain diseases due to its ability to modulate biological pathways.
Industry
In industry, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-(3-Methoxyphenyl)heptane-1,4-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The methoxyphenyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
7-(3-Hydroxyphenyl)heptane-1,4-diol: Similar structure but with a hydroxyl group instead of a methoxy group.
7-(3-Methoxyphenyl)heptane-1,4-dione: Similar structure but with ketone groups instead of hydroxyl groups.
7-(3-Methoxyphenyl)heptane-1,4-diol acetate: An ester derivative of the compound.
Uniqueness
This compound is unique due to the presence of both methoxy and hydroxyl groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it versatile for various applications, from chemical synthesis to biological research.
Properties
CAS No. |
112778-17-3 |
|---|---|
Molecular Formula |
C14H22O3 |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
7-(3-methoxyphenyl)heptane-1,4-diol |
InChI |
InChI=1S/C14H22O3/c1-17-14-9-3-6-12(11-14)5-2-7-13(16)8-4-10-15/h3,6,9,11,13,15-16H,2,4-5,7-8,10H2,1H3 |
InChI Key |
OSHIOLQILCWFQS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CCCC(CCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)methyl]pentane-2,4-dione](/img/structure/B14293730.png)
![5,5-Dimethyl-4,5,6,7,8,9-hexahydrothieno[3,2-c]azocin-5-ium](/img/structure/B14293733.png)

![5-Phenyl-2H,5H-[1]benzopyrano[3,4-e][1,3]oxazine-2,4(3H)-dione](/img/structure/B14293753.png)

![4-(3-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}propyl)aniline](/img/structure/B14293773.png)
![N,N-Dimethyl-2-[2-(tributylstannyl)phenoxy]ethan-1-amine](/img/structure/B14293794.png)
